

Technical Guide: Characterization of 5-(N-Phthalimido)-2-pentanone (CAS 3197-25-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Oxopentyl)-1*H*-isoindole-1,3(2*H*)-dione

Cat. No.: B1296912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound with CAS number 3197-25-9, identified as 5-(N-Phthalimido)-2-pentanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably analogs of the antimalarial drug primaquine.

Chemical Identity and Physical Properties

5-(N-Phthalimido)-2-pentanone, also known by its systematic name **2-(4-oxopentyl)-1*H*-isoindole-1,3(2*H*)-dione**, is a solid organic compound.^[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	3197-25-9
Molecular Formula	C ₁₃ H ₁₃ NO ₃
Molecular Weight	231.25 g/mol [2]
IUPAC Name	2-(4-oxopentyl)isoindole-1,3-dione
Synonyms	5-Phthalimido-2-pentanone, 2-(4-Oxopentyl)isoindoline-1,3-dione

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	74-75 °C [2]
Boiling Point	385.1 °C (Predicted) [2]
Density	1.237 g/cm ³ (Predicted) [2]
Solubility	Soluble in DMSO [1]
Storage	Store at 2-8°C [2]
Purity	Typically ≥95% [2]

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 5-(N-Phthalimido)-2-pentanone. While full spectra are often proprietary, the expected characteristic signals based on the compound's structure are outlined below.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.85	Multiplet	2H	Aromatic protons (phthalimide)
~ 7.72	Multiplet	2H	Aromatic protons (phthalimide)
~ 3.75	Triplet	2H	-N-CH ₂ -CH ₂ -
~ 2.70	Triplet	2H	-CH ₂ -CH ₂ -C(O)-
~ 2.15	Singlet	3H	-C(O)-CH ₃
~ 2.00	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

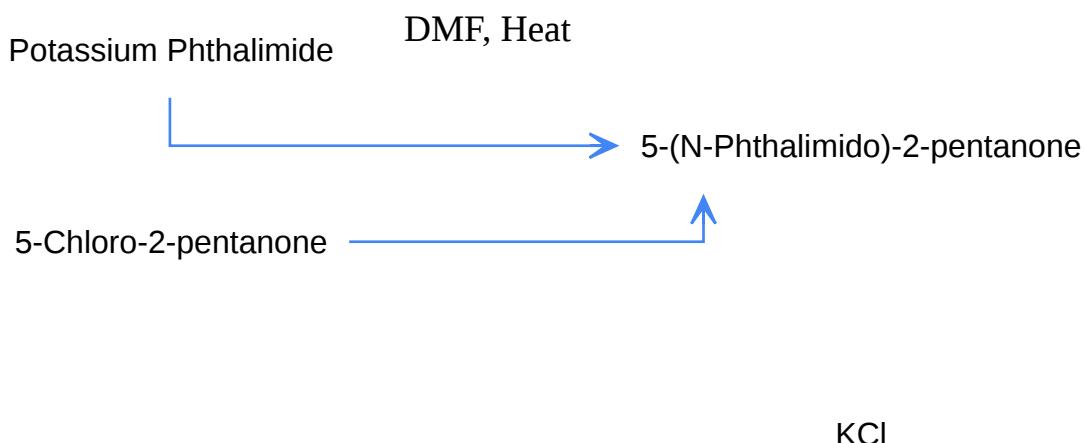
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~ 208	Ketone Carbonyl (C=O)
~ 168	Imide Carbonyl (C=O)
~ 134	Aromatic C-H (phthalimide)
~ 132	Quaternary Aromatic C (phthalimide)
~ 123	Aromatic C-H (phthalimide)
~ 42	-CH ₂ -C(O)-
~ 38	-N-CH ₂ -
~ 30	-C(O)-CH ₃
~ 27	-CH ₂ -CH ₂ -CH ₂ -

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1770	Strong	Asymmetric C=O stretch (imide)
~ 1715	Strong	Symmetric C=O stretch (imide)
~ 1710	Strong	C=O stretch (ketone)
~ 1600	Medium	C=C stretch (aromatic)
~ 1400	Medium	C-N stretch (imide)
~ 720	Strong	C-H bend (aromatic)

Table 6: Predicted Mass Spectrometry Fragmentation


m/z	Fragment
231	[M] ⁺ (Molecular Ion)
216	[M - CH ₃] ⁺
188	[M - CH ₃ CO] ⁺
160	Phthalimide fragment
147	N-methylphthalimide fragment
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

Synthesis of 5-(N-Phthalimido)-2-pentanone (Gabriel Synthesis)

This compound is commonly synthesized via a Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.

Reaction Scheme:

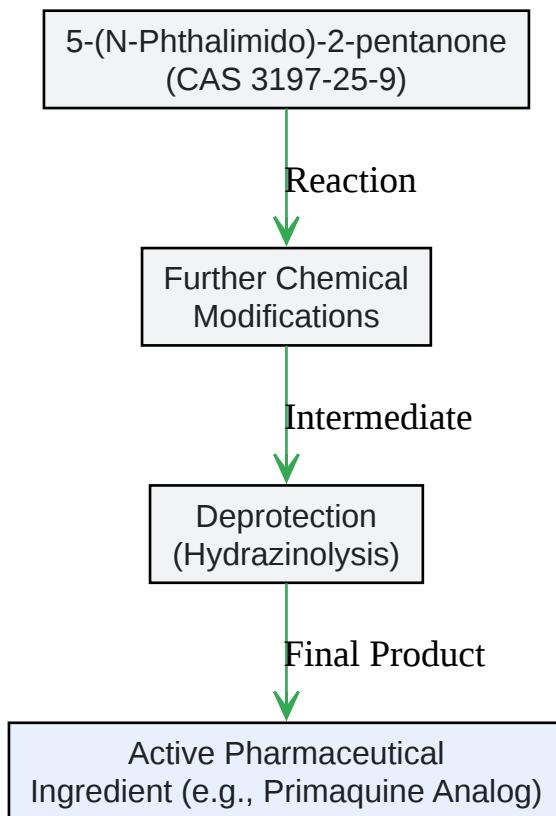
[Click to download full resolution via product page](#)

Synthesis of 5-(N-Phthalimido)-2-pentanone.

Materials:

- Potassium phthalimide
- 5-Chloro-2-pentanone
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:


- To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 5-chloro-2-pentanone (1.0 equivalent).
- Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-(N-Phthalimido)-2-pentanone as a solid.

Biological Activity and Applications

5-(N-Phthalimido)-2-pentanone is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.^[2] Its main application is in the preparation of primaquine analogs, which are investigated for their antimalarial properties.^{[3][4][5]} The phthalimide group serves as a protecting group for a primary amine, which is later deprotected in the synthetic sequence. There is currently no significant evidence to suggest that 5-(N-Phthalimido)-2-pentanone possesses intrinsic biological activity or is involved in specific signaling pathways.

The workflow for its application in pharmaceutical synthesis is depicted below.

[Click to download full resolution via product page](#)

Role as a pharmaceutical intermediate.

Safety Information

5-(N-Phthalimido)-2-pentanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a summary of the available characterization data for CAS number 3197-25-9. Researchers should always verify this information through their own analytical testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(N-PHTHALIMIDO)-2-PENTANONE | CAS 3197-25-9 | Sun-shinechem [sun-shinechem.com]
- 2. 2-(4-Oxopentyl)isoindoline-1,3-dione [myskinrecipes.com]
- 3. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of primaquine glyco-conjugates as potential tissue schizontocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Characterization of 5-(N-Phthalimido)-2-pentanone (CAS 3197-25-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296912#cas-number-3197-25-9-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com